molecular formula C15H10O2S B3369704 2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one CAS No. 24388-07-6

2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one

Cat. No.: B3369704
CAS No.: 24388-07-6
M. Wt: 254.31 g/mol
InChI Key: BHYUBYSOQLBDOH-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one (CAS: 24388-07-6) is a benzothiophenone derivative with the molecular formula C₁₅H₁₀O₂S and a molar mass of 254.3 g/mol . Its structure comprises a benzothiophen-3-one core fused with a 4-hydroxyphenyl group via a methylidene bridge. This compound is of interest in medicinal and materials chemistry due to its conjugated system and functional group reactivity .

Properties

IUPAC Name

2-[(4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYUBYSOQLBDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347325
Record name 2-[(4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24388-07-6
Record name 2-[(4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one typically involves the condensation of 4-hydroxybenzaldehyde with 1-benzothiophen-3-one. The reaction is carried out in the presence of a suitable catalyst under reflux conditions. For instance, a mixture of 1 mmol of 4-hydroxybenzaldehyde and 1 mmol of 1-benzothiophen-3-one in ethanol can be refluxed for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Applications

Synthesis and Reagent Use

  • This compound serves as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of new materials and compounds.
  • It is employed as a reagent in organic reactions, facilitating transformations that lead to the formation of other valuable chemical entities.

Biological Applications

Antimicrobial Activity

  • Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties . A study tested it against various bacterial strains and fungi, revealing effective minimum inhibitory concentrations (MIC) against multiple pathogens including Staphylococcus aureus and Candida albicans .
PathogenMIC (μg/mL)
Staphylococcus aureus (MRSA)1250
Candida albicans5000
Leishmania major5000

Anticancer Potential

  • The compound has been investigated for its anticancer properties , with studies indicating that it can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of enzyme activity .

Medicinal Applications

Drug Development

  • Given its promising biological activities, this compound is being explored as a lead compound for drug development. Its structural features are conducive to modifications that could enhance its therapeutic efficacy against infections and cancer .

Case Study: Antileishmanial Activity

  • A specific study highlighted the effectiveness of a related benzothiophene derivative against Leishmania major, suggesting potential for new treatments for leishmaniasis . The study provided detailed synthesis and characterization methods, including IR and NMR spectroscopy.

Industrial Applications

Specialty Chemicals

  • In industrial settings, this compound is utilized in the production of specialty chemicals that require specific properties attributed to the benzothiophene structure. Its applications extend to materials science where its unique properties can be harnessed for creating advanced materials.

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Modified Substituents

The following table highlights key structural analogues and their differences:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent/Modification Structural Impact
2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one C₁₅H₁₀O₂S 254.3 4-Hydroxyphenyl Enhances polarity and hydrogen-bonding potential .
2-[(4-Propan-2-yloxyphenyl)methylidene]-1-benzothiophen-3-one C₁₈H₁₆O₂S 308.4 4-Isopropoxyphenyl Increases lipophilicity; reduces hydrogen-bonding due to ether linkage .
N'-[(E)-(4-Hydroxyphenyl)methylidene]-2-substituted-1,3-benzoxazole-5-carbohydrazide Varies Varies Benzoxazole core (vs. benzothiophenone) Replaces sulfur with oxygen, altering electronic properties and bioactivity .

Key Observations:

  • Substituent Effects : The hydroxyl group in the target compound enhances hydrophilicity compared to the isopropoxy group in its analogue .

Physicochemical Properties

While explicit solubility or stability data are unavailable in the provided evidence, inferences can be made:

  • Polarity: The hydroxyl group in the target compound likely increases solubility in polar solvents (e.g., water or ethanol) compared to the isopropoxy analogue, which is more lipophilic .
  • Molecular Weight : The isopropoxy derivative (308.4 g/mol) has a higher molar mass due to the bulky substituent, which may reduce diffusion rates in biological systems .

Broader Structural Comparisons

Heterocyclic Variants

  • Benzothiazinone Derivatives (): Feature a sulfone group and bromophenyl substituent, differing in core structure but sharing aromatic substitution patterns. The sulfone group increases polarity compared to the target compound .
  • Thiazolidinone Derivatives (): Contain a thioxo group and methylphenyl substituents.

Glycosylated Analogues ():

A benzofuranone derivative with a glycosyloxy group exhibits significantly higher complexity and polarity due to the carbohydrate moiety, highlighting how substituent choice can dramatically alter physicochemical behavior .

Biological Activity

2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. A study evaluated its effectiveness against multiple bacterial strains and fungi, revealing minimum inhibitory concentrations (MIC) that indicate its potential as an antimicrobial agent.

Pathogen MIC (μg/mL)
Staphylococcus aureus1250
Escherichia coli5000
Candida albicans5000
Leishmania major5000

This data suggests that the compound may be effective against specific bacterial infections and could serve as a lead for further drug development in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells via mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism.
  • Receptor Interaction : It can bind to cellular receptors, influencing pathways that regulate cell growth and survival.
  • Reactive Species Generation : The production of ROS can lead to oxidative stress, promoting apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the compound's efficacy in preclinical models:

  • A study on HeLa cells demonstrated a dose-dependent decrease in cell viability when treated with varying concentrations of the compound, with an IC50 value indicating significant cytotoxicity at lower doses.
  • Another study reported that treatment with this compound led to reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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